

Siais178: A Technical Guide to a Potent BCR-ABL Degradar

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Compound of Interest

Compound Name: Siais178

Cat. No.: B610834

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Introduction

Siais178 is a novel and potent proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML).[1][2] As a heterobifunctional molecule, **Siais178** functions by simultaneously binding to the BCR-ABL protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This induced proximity facilitates the ubiquitination of BCR-ABL, marking it for subsequent degradation by the proteasome.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Siais178**, including detailed experimental protocols and visualizations of its mechanism of action.

Chemical Structure and Properties

Siais178 is a complex molecule that incorporates a dasatinib moiety for binding to BCR-ABL, a ligand for the VHL E3 ubiquitin ligase, and a linker connecting these two components.[1]

Property	Value	Reference
CAS Number	2376047-73-1	[3]
Molecular Formula	C ₅₀ H ₆₂ ClN ₁₁ O ₆ S ₂	[5]
Molecular Weight	1012.7 g/mol	[5]
IUPAC Name	N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-(2-((2-(2-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-2-oxoethoxy)ethoxy)ethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide	N/A
SMILES String	<chem>CC1=C(C=CC=C1Cl)NC(=O)C2=CSC(=N2)NC3=NC(=CC(=N3)N4CCN(CC4)CCOCCOCCOC(=O)C[C@H]5N(C(=O)O)C(=O)CC6=CC=C(C=C6)C7=CSC(=N7)C)C</chem> INVALID-LINK--	N/A

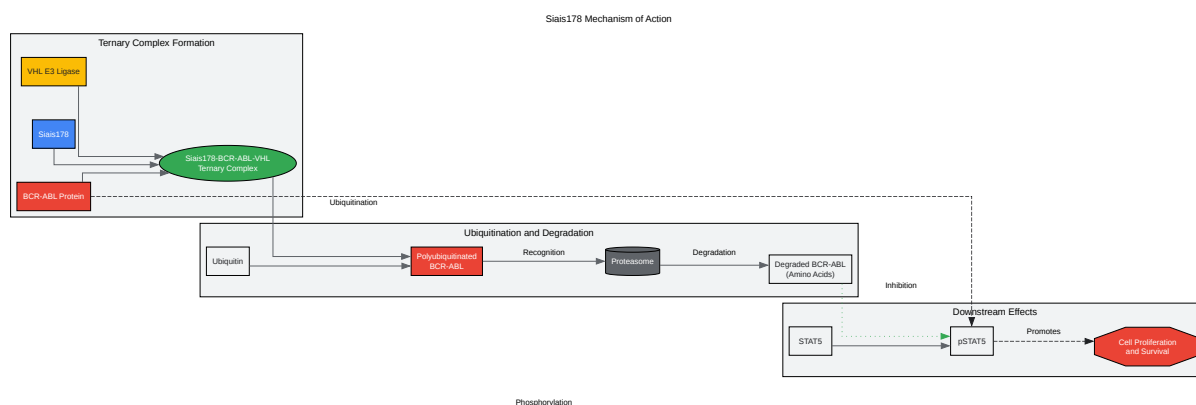
Biological Activity and Pharmacokinetics

Siais178 has demonstrated potent and selective degradation of the BCR-ABL protein, leading to significant anti-proliferative effects in CML cell lines.[6]

Parameter	Value	Cell Line/System	Reference
IC ₅₀ (BCR-ABL Degradation)	24 nM	K562 cells	[6]
Anti-proliferative Activity	Significant at 1, 10, 100, 1000 nM	BCR-ABL driven CML cell lines	[6]
T _{1/2} (intravenous)	3.82 hours	Rats	N/A
C _{max} (intravenous)	1165.2 nM	Rats	N/A
T _{1/2} (intraperitoneal)	12.35 hours	Rats	N/A
C _{max} (intraperitoneal)	30 nM	Rats	N/A

Mechanism of Action: Signaling Pathway

Siais178 exerts its therapeutic effect by hijacking the cell's natural protein disposal system to eliminate the oncogenic BCR-ABL protein. The process begins with the formation of a ternary complex between **Siais178**, BCR-ABL, and the VHL E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the proteasome, leading to the downstream inhibition of signaling pathways, such as the STAT5 pathway, that are constitutively activated by BCR-ABL and drive leukemogenesis.



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Caption: **Siais178** induces the degradation of BCR-ABL via the ubiquitin-proteasome system.

Experimental Protocols

Synthesis of Siais178

A general procedure for the synthesis of **Siais178** involves the coupling of a dasatinib derivative, a VHL ligand, and a linker. The following is a representative protocol based on published methods.^[5]

Materials:

- Dasatinib-linker intermediate
- VHL ligand-linker intermediate
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- N-Methylmorpholine (NMM)
- 1-Hydroxy-7-azabenzotriazole (HOAt)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI·HCl)
- Water
- Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

- Dissolve the carboxylic acid-containing intermediate (dasatinib or VHL ligand portion with linker) in a mixture of DMF and anhydrous DCM in a round-bottom flask.
- Cool the mixture to 0°C.
- Sequentially add NMM, the other intermediate (amine-containing portion), HOAt, and EDCI·HCl.
- Purge the flask with nitrogen and allow the reaction mixture to stir at room temperature for 12 hours.
- Quench the reaction with water.

- Concentrate the mixture under reduced pressure.
- Purify the residue by preparative HPLC on a C18 column to yield the final product, **Siais178**.

In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a general method for assessing the effect of **Siais178** on the viability of CML cells, such as K562.

Materials:

- K562 cells
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- **Siais178** stock solution in DMSO
- 96-well tissue culture plates
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Prepare serial dilutions of **Siais178** in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.
- Add 100 μ L of the **Siais178** dilutions to the respective wells. Include wells with vehicle control (medium with DMSO).

- Incubate the plate for 72 hours.
- Add 20 μ L of MTT solution to each well and incubate for an additional 4 hours.
- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for BCR-ABL Degradation

This protocol outlines the steps to determine the extent of BCR-ABL protein degradation in CML cells following treatment with **Siais178**.

Materials:

- K562 cells
- **Siais178**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-BCR-ABL, anti- β -actin (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

- Imaging system

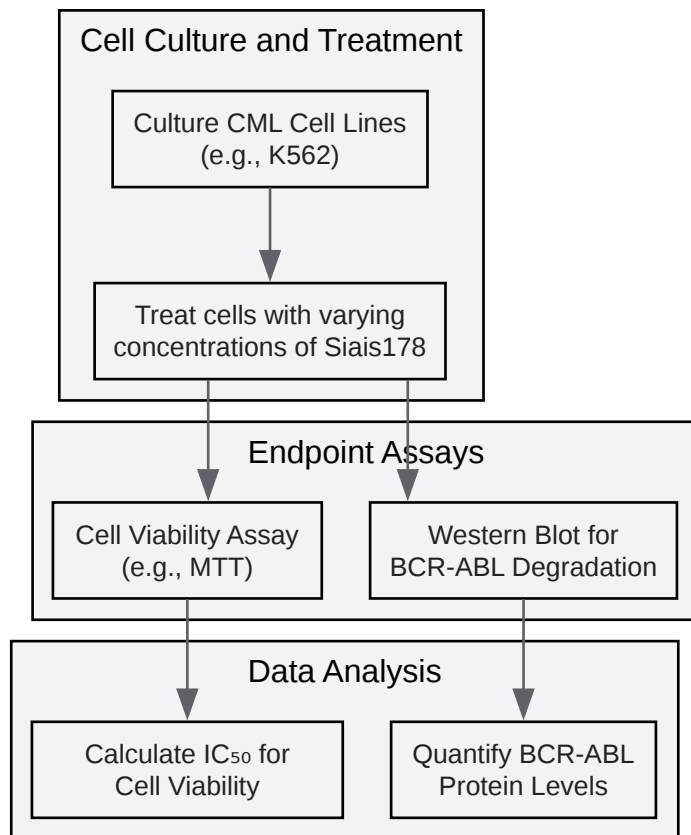
Procedure:

- Treat K562 cells with various concentrations of **Siais178** for a specified time (e.g., 24 hours).
- Harvest the cells and lyse them in ice-cold lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-BCR-ABL antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an anti- β -actin antibody as a loading control.

Experimental Workflows

In Vitro Experimental Workflow

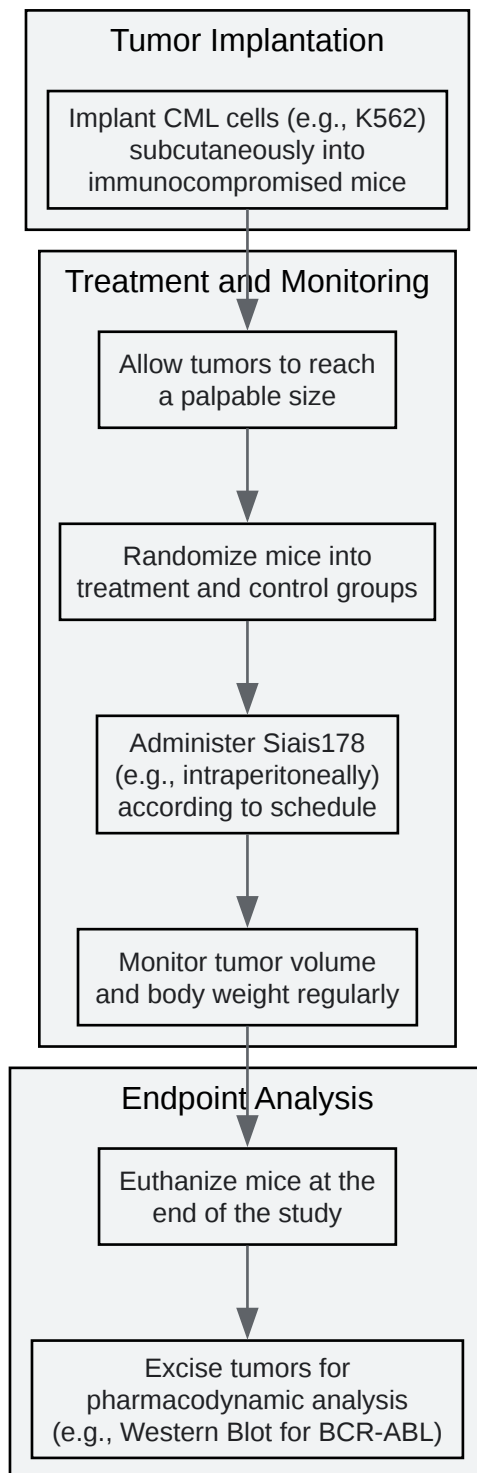
In Vitro Experimental Workflow for Siais178

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Caption: A generalized workflow for the in vitro evaluation of **Siais178**.

In Vivo Experimental Workflow

In Vivo Xenograft Model Workflow for Siais178

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Caption: A typical workflow for assessing the in vivo efficacy of **Siais178**.

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